1-methyl-1H-indole-4-carboxylic acid
Overview
Description
1-Methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol .
Mechanism of Action
Target of Action
Indole derivatives, a category to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-methyl-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a critical role in regulating gene expression and cellular responses to environmental toxins . By interacting with AHR, this compound can alter the expression of genes involved in detoxification processes, inflammation, and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an agonist or antagonist for specific receptors, leading to the activation or inhibition of downstream signaling pathways. For instance, this compound has been shown to bind to the AHR, inducing its activation and subsequent translocation to the nucleus . This activation leads to the dimerization of AHR with the aryl hydrocarbon receptor nuclear translocator (ARNT), resulting in the transcriptional activation of target genes involved in xenobiotic metabolism and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, affecting the overall outcome of the compound’s effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For example, indole derivatives have been shown to interact with organic anion transporters, facilitating their uptake and distribution in various tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and energy metabolism . These localization patterns can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-4-carboxylic acid can be synthesized through various methods. One common approach involves the methylation of indole-4-carboxylic acid using methyl iodide (MeI) and a base such as potassium carbonate (K2CO3). The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar methylation reactions. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) for halogenation, nitration, and sulfonation, respectively.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-4-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-1H-indole-2-carboxylic acid
- 1-Methyl-1H-indole-3-carboxylic acid
- 1-Methyl-1H-indole-5-carboxylic acid
Comparison: 1-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to other methylated indole carboxylic acids, it may exhibit different pharmacological properties and applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
IUPAC Name |
1-methylindole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJJUHCLDXVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566591 | |
Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-06-4 | |
Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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